

KLF11 Expression in Human Tissues: An Indepth Technical Guide

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Compound of Interest

KLF11 Human Pre-designed
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Introduction

Krüppel-like factor 11 (KLF11), also known as Transforming Growth Factor-Beta-Inducible Early Growth Response Protein 2 (TIEG2), is a zinc finger transcription factor that plays a crucial role in a variety of cellular processes, including cell growth, apoptosis, and differentiation.[1] As a member of the Sp1/KLF family, it binds to GC-rich sequences in the promoters of target genes, thereby modulating their expression. KLF11 is a key mediator in the Transforming Growth Factor-beta (TGF-β) signaling pathway and has been implicated in the pathophysiology of several diseases, including diabetes and cancer. This guide provides a comprehensive overview of KLF11 expression across different human tissues, detailed experimental protocols for its detection and quantification, and a summary of its role in cellular signaling.

Data Presentation: KLF11 mRNA Expression in Human Tissues

The following table summarizes the median mRNA expression of KLF11 in various human tissues, based on RNA-sequencing data from the Genotype-Tissue Expression (GTEx) project. The expression levels are reported in Transcripts Per Million (TPM).



Tissue	Median TPM
Adipose - Subcutaneous	5.8
Adipose - Visceral (Omentum)	5.5
Adrenal Gland	7.9
Artery - Aorta	6.2
Artery - Coronary	5.1
Artery - Tibial	7.1
Brain - Cerebellum	2.9
Brain - Cortex	3.5
Breast - Mammary Tissue	4.9
Cells - EBV-transformed lymphocytes	6.1
Cells - Transformed fibroblasts	10.1
Colon - Sigmoid	5.2
Colon - Transverse	4.8
Esophagus - Gastroesophageal Junction	5.4
Esophagus - Mucosa	4.5
Esophagus - Muscularis	4.1
Heart - Atrial Appendage	3.9
Heart - Left Ventricle	4.2
Kidney - Cortex	4.7
Liver	2.5
Lung	8.2
Muscle - Skeletal	11.2
Nerve - Tibial	6.4



Ovary	6.8
Pancreas	14.9
Pituitary	8.5
Prostate	7.3
Skin - Not Sun Exposed (Suprapubic)	5.9
Skin - Sun Exposed (Lower leg)	7.2
Small Intestine - Terminal Ileum	5.1
Spleen	4.9
Stomach	5.8
Testis	6.3
Thyroid	8.1
Uterus	6.9
Vagina	5.7
Whole Blood	3.7

Data sourced from the GTEx portal via the Human Protein Atlas.

Note on Protein Expression: While mRNA expression data provides valuable insights, it is important to note that protein levels can vary due to post-transcriptional, translational, and post-translational regulation. The Human Protein Atlas has indicated that a reliable overall protein expression profile for KLF11 across all human tissues could not be determined based on their available data.[2]

Experimental Protocols

This section provides detailed methodologies for the detection and quantification of KLF11 expression.



Quantitative Real-Time PCR (qPCR) for KLF11 mRNA Expression

This protocol outlines the steps for quantifying KLF11 mRNA levels in human tissue samples.

- a. RNA Extraction:
- Excise 10-20 mg of fresh or frozen human tissue.
- Homogenize the tissue in 1 mL of a suitable lysis reagent (e.g., TRIzol).
- Follow the manufacturer's protocol for the chosen RNA extraction kit to isolate total RNA.
- Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking the integrity of ribosomal RNA bands on an agarose gel.
- b. Reverse Transcription:
- Synthesize cDNA from 1-2 μg of total RNA using a reverse transcription kit with oligo(dT) and random hexamer primers.
- Follow the manufacturer's instructions for the reverse transcriptase enzyme.
- c. Real-Time PCR:
- Prepare a reaction mix containing:
 - cDNA template
 - Forward and reverse primers for human KLF11
 - SYBR Green or TaqMan probe-based qPCR master mix
 - Nuclease-free water
- Human KLF11 Primers:
 - Forward Sequence: ATGGATGCAGCCACACCTGAAC[3]



- Reverse Sequence: GGAGAAACAGGTGTCCTTGTCG[3]
- Use a validated housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
- Perform the qPCR reaction using a real-time PCR system with the following cycling conditions (can be optimized):
 - Initial denaturation: 95°C for 10 minutes
 - 40 cycles of:
 - Denaturation: 95°C for 15 seconds
 - Annealing/Extension: 60°C for 1 minute
- Analyze the data using the comparative Cq (ΔΔCq) method to determine the relative expression of KLF11 mRNA.

Western Blotting for KLF11 Protein Detection

This protocol describes the detection of KLF11 protein in tissue lysates.

- a. Protein Extraction:
- Homogenize 50-100 mg of human tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Incubate on ice for 30 minutes with intermittent vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Collect the supernatant (total protein lysate).
- Determine the protein concentration using a BCA or Bradford protein assay.
- b. SDS-PAGE and Electrotransfer:
- Denature 20-40 μg of protein lysate by boiling in Laemmli sample buffer for 5 minutes.



- Separate the proteins on a 10% SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- c. Immunodetection:
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Trisbuffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
- Incubate the membrane with a primary antibody specific for KLF11 overnight at 4°C.
 Recommended antibodies:
 - Rabbit Polyclonal Anti-KLF11 (Merck Millipore, Cat# 06-1404): Recommended dilution
 1:1,000 for Western Blot.[4]
 - Mouse Monoclonal Anti-KLF11 [Clone ID: OTI5A1] (Boster Bio, Cat# M04277):
 Recommended dilution 1:2,000 for Western Blot.[5]
 - Rabbit Polyclonal Anti-KLF11 (Affinity Biosciences, Cat# DF3014): Recommended dilution
 1:1,000-1:3,000 for Western Blot.[6]
- Wash the membrane three times with TBST.
- Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
- Use a loading control, such as an antibody against GAPDH or β -actin, to ensure equal protein loading.

Immunohistochemistry (IHC) for KLF11 Localization

This protocol allows for the visualization of KLF11 protein expression and localization within tissue sections.



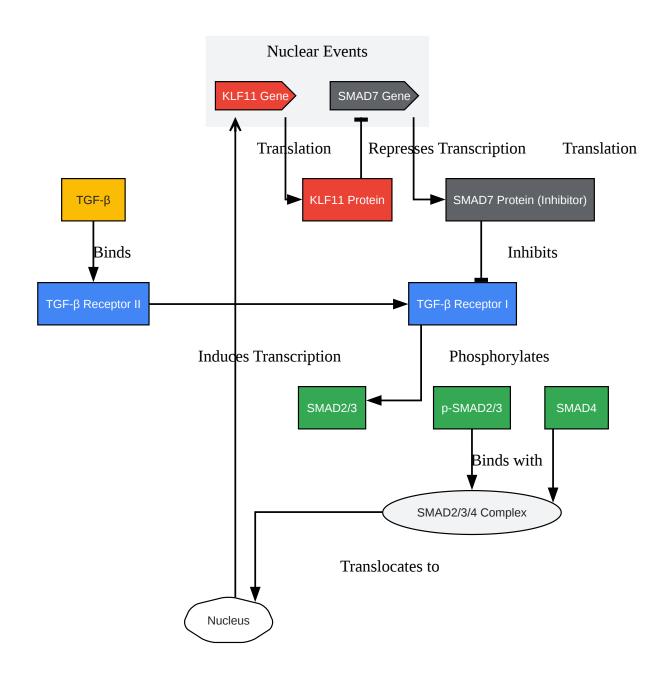
- a. Tissue Preparation:
- Fix fresh tissue in 10% neutral buffered formalin for 24-48 hours.
- Dehydrate the tissue through a graded series of ethanol and clear with xylene.
- Embed the tissue in paraffin wax.
- Cut 4-5 μm thick sections using a microtome and mount them on charged glass slides.
- b. Deparaffinization and Rehydration:
- Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.
- c. Antigen Retrieval:
- Perform heat-induced epitope retrieval by immersing the slides in a citrate buffer (pH 6.0)
 and heating in a pressure cooker or water bath.
- d. Staining:
- Block endogenous peroxidase activity with 3% hydrogen peroxide.
- Block non-specific binding with a blocking serum (e.g., normal goat serum).
- Incubate the sections with a primary antibody against KLF11 overnight at 4°C.
 Recommended antibodies:
 - Mouse Monoclonal Anti-KLF11 [Clone ID: OTI5A1] (Boster Bio, Cat# M04277):
 Recommended dilution 1:1,000 for IHC.[5]
 - Rabbit Polyclonal Anti-FKLF / KLF11 (Abcam, ab217311): Suitable for IHC on paraffinembedded sections.
 - Rabbit Polyclonal Anti-KLF11 (Affinity Biosciences, Cat# AF0315): Recommended dilution
 1:50-1:200 for IHC.[7]



- · Wash with PBS.
- Incubate with a biotinylated secondary antibody followed by a streptavidin-HRP conjugate.
- Develop the signal using a chromogen such as diaminobenzidine (DAB).
- Counterstain with hematoxylin.
- Dehydrate, clear, and mount the slides.

Mandatory Visualizations Signaling Pathway Diagram



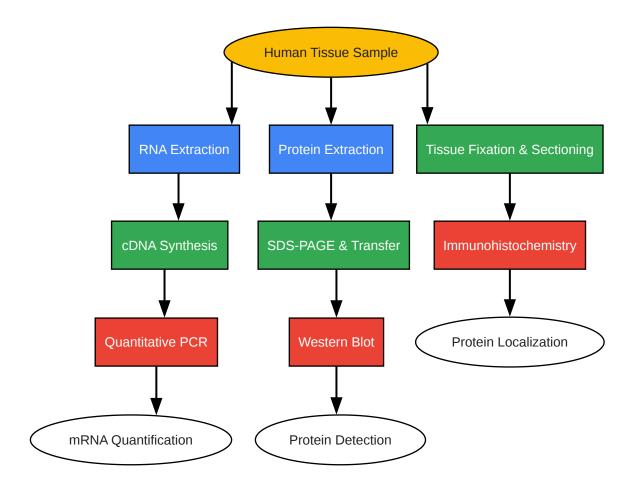


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Caption: TGF- β signaling pathway leading to KLF11 expression and subsequent regulation of SMAD7.

Experimental Workflow Diagram





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Caption: General experimental workflow for analyzing KLF11 expression in human tissues.

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